molecular formula C23H40N2O7 B609475 N-(Boc-PEG1)-N-bis(PEG2-propargyl) CAS No. 2100306-63-4

N-(Boc-PEG1)-N-bis(PEG2-propargyl)

Cat. No.: B609475
CAS No.: 2100306-63-4
M. Wt: 456.58
InChI Key: MGRYPZQWMHNWAP-UHFFFAOYSA-N
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Description

“N-(Boc-PEG1)-N-bis(PEG2-propargyl)” is a PEG derivative . PEG, or polyethylene glycol, is a flexible and hydrophilic polymer that is used in a variety of applications, including drug delivery and chemical reactions .


Synthesis Analysis

The synthesis of “N-(Boc-PEG1)-N-bis(PEG2-propargyl)” involves the use of Boc-protected PEG linkers . A Boc group can be deprotected under acidic conditions to generate a free amine group . The synthesis process also involves the use of bromide (Br), which is a very good leaving group for nucleophilic substitution reactions .


Chemical Reactions Analysis

The chemical reactions involving “N-(Boc-PEG1)-N-bis(PEG2-propargyl)” likely involve the use of its Boc-protected amine group and its propargyl group . The Boc group can be deprotected under acidic conditions to generate a free amine group . The propargyl group can participate in various chemical reactions, including click chemistry reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(Boc-PEG1)-N-bis(PEG2-propargyl)” include a boiling point of 336.6±22.0 °C, a density of 1.283±0.06 g/cm3, and a pKa of 12.19±0.46 . It is soluble in water, DMSO, DCM, and DMF .

Scientific Research Applications

Given the general relevance of PEG in scientific research, below are some insights based on the papers that discuss PEG and its derivatives:

Applications in Medical Procedures

PEG and its derivatives have been used in various medical procedures and treatments. For example, a 1-L PEG solution with ascorbic acid and bisacodyl showed comparable efficacy to a 2-L PEG solution for colonoscopy preparation, indicating its utility in bowel preparation procedures (Kwon et al., 2016).

Impact on Bodily Functions

Studies on PEG-related compounds have also explored their effects on various bodily functions. For instance, research indicated that renal impairment was not a significant adverse event in clinical trials with boceprevir and telaprevir, both of which are used in conjunction with PEG in hepatitis C virus treatment (Mauss et al., 2014).

In Pharmaceutical Formulations

PEG-modified compounds, like PEG-modified bovine adenosine deaminase, have been used in replacement therapy for certain diseases. The modification with PEG largely prevents the development of high-affinity or high levels of clearing antibodies, indicating its potential for improving the stability and efficacy of therapeutic proteins (Chaffee et al., 1992).

Impact on Diagnostic Measures

Interestingly, studies have also explored how compounds like PEG can influence diagnostic measures. For instance, research showed that the Bispectral Index (BIS) helps in assessing the depth of hypnosis during anesthesia, and certain doses of ketamine (which may be used in conjunction with PEG-containing formulations) affect BIS values (Sengupta et al., 2011).

Future Directions

The future directions of “N-(Boc-PEG1)-N-bis(PEG2-propargyl)” could involve its use in a variety of applications, including drug delivery and chemical reactions . Its Boc-protected amine group and propargyl group offer a wide range of possibilities for chemical modifications .

Mechanism of Action

Target of Action

N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a PEG derivative containing a Boc-protected amino group . The primary targets of this compound are specific biological targets that it can inhibit . The Boc group can be deprotected under acidic conditions to generate a free amine group , which can interact with these targets.

Mode of Action

The compound interacts with its targets primarily through its mechanism of action involving the disruption of cell function and signal transduction pathways . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its targets and exert its effects.

Biochemical Pathways

It’s known that the compound exhibits inhibitory effects on specific biological targets, primarily through its mechanism of action involving the disruption of cell function and signal transduction pathways .

Pharmacokinetics

The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the compound’s action involves the disruption of cell function and signal transduction pathways . This disruption can lead to the inhibition of specific biological targets , which could potentially be used for therapeutic purposes.

Action Environment

The action of N-(Boc-PEG1)-N-bis(PEG2-propargyl) can be influenced by environmental factors such as pH, as the Boc group can be deprotected under acidic conditions . Additionally, the compound is soluble in water, DMSO, DCM, and DMF , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

N-(Boc-PEG1)-N-bis(PEG2-propargyl) plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound interacts with enzymes such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds. These interactions facilitate the conjugation of N-(Boc-PEG1)-N-bis(PEG2-propargyl) with primary amine groups on proteins and other biomolecules, enhancing their solubility and stability .

Cellular Effects

N-(Boc-PEG1)-N-bis(PEG2-propargyl) has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can enhance the delivery of therapeutic agents to target cells, thereby improving their efficacy. Additionally, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cellular behavior .

Molecular Mechanism

The mechanism of action of N-(Boc-PEG1)-N-bis(PEG2-propargyl) involves several molecular interactions. The compound binds to specific biomolecules, such as enzymes and proteins, through its PEG linker. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Boc-PEG1)-N-bis(PEG2-propargyl) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(Boc-PEG1)-N-bis(PEG2-propargyl) remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can also result in changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of N-(Boc-PEG1)-N-bis(PEG2-propargyl) vary with different dosages in animal models. At low doses, the compound can enhance the delivery of therapeutic agents without causing significant toxicity. At high doses, N-(Boc-PEG1)-N-bis(PEG2-propargyl) may exhibit toxic or adverse effects, such as liver and kidney damage. These threshold effects highlight the importance of optimizing the dosage of N-(Boc-PEG1)-N-bis(PEG2-propargyl) to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

N-(Boc-PEG1)-N-bis(PEG2-propargyl) is involved in several metabolic pathways, including those mediated by enzymes and cofactors. The compound can interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall biochemical effects of N-(Boc-PEG1)-N-bis(PEG2-propargyl). Additionally, the compound’s PEG linker can enhance its solubility and stability, facilitating its involvement in various metabolic processes .

Transport and Distribution

The transport and distribution of N-(Boc-PEG1)-N-bis(PEG2-propargyl) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through endocytosis and other mechanisms, allowing it to reach its target sites. Once inside the cells, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can interact with intracellular proteins and enzymes, influencing its localization and accumulation. These interactions are essential for the compound’s biochemical effects and therapeutic potential .

Subcellular Localization

N-(Boc-PEG1)-N-bis(PEG2-propargyl) exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. For example, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. These subcellular interactions are crucial for the compound’s overall biochemical effects .

Properties

IUPAC Name

tert-butyl N-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O7/c1-6-12-27-18-20-30-16-10-25(11-17-31-21-19-28-13-7-2)9-15-29-14-8-24-22(26)32-23(3,4)5/h1-2H,8-21H2,3-5H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRYPZQWMHNWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCN(CCOCCOCC#C)CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.